2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine is a synthetic organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole ring through a methanimine linkage
Preparation Methods
The synthesis of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired imine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine.
Chemical Reactions Analysis
(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Scientific Research Applications
(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes involving nitroaromatic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can be compared with other similar compounds, such as:
(E)-N-(2-chloro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
(E)-N-(2-fluoro-5-aminophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has an amino group instead of a nitro group, which can influence its biological activity and chemical stability.
Properties
Molecular Formula |
C11H8FN3O2 |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C11H8FN3O2/c12-10-4-3-9(15(16)17)6-11(10)14-7-8-2-1-5-13-8/h1-7,13H |
InChI Key |
HRLLLNZBZSLLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.